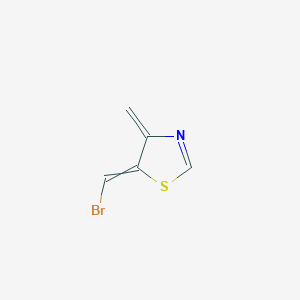
Benzenecarboximidamide, 2-chloro-4-hydrazino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 2-chloro-4-hydrazino- is a chemical compound with the molecular formula C7H9ClN4. It is known for its unique structure, which includes a benzenecarboximidamide core substituted with a chlorine atom and a hydrazino group.
Vorbereitungsmethoden
The synthesis of Benzenecarboximidamide, 2-chloro-4-hydrazino- typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzenecarboximidamide, 2-chloro-4-hydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 2-chloro-4-hydrazino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 2-chloro-4-hydrazino- involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidamide, 2-chloro-4-hydrazino- can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds also contain a benzene ring with various substituents and have been studied for their biological activities.
Chlorobenzene derivatives: Compounds with chlorine atoms on the benzene ring, which exhibit different chemical reactivities and applications.
Hydrazinobenzene derivatives: These compounds contain hydrazino groups and are known for their diverse chemical and biological properties
Eigenschaften
CAS-Nummer |
380241-55-4 |
|---|---|
Molekularformel |
C7H9ClN4 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-4-hydrazinylbenzenecarboximidamide |
InChI |
InChI=1S/C7H9ClN4/c8-6-3-4(12-11)1-2-5(6)7(9)10/h1-3,12H,11H2,(H3,9,10) |
InChI-Schlüssel |
YJKVLBKNHMGCJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)Cl)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)


![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)



silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
